![molecular formula C15H13N3OS B3007873 N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide CAS No. 891023-81-7](/img/structure/B3007873.png)
N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide, commonly known as EBT, is a fluorescent dye that has been widely used in scientific research. It has been primarily used as a pH indicator and a probe for binding sites on proteins and nucleic acids. EBT has also been used as a marker for cell viability and as a tracer for drug delivery systems.
Scientific Research Applications
Visible Light-Promoted Oxidative Cross-Coupling
Although not directly studied with ethanediamide , phenols (similar weak nucleophiles) have successfully reacted to produce 2-ethylphenyl benzoate. This reaction occurred under visible light-promoted oxidative cross-coupling conditions, yielding satisfactory yields .
Mechanism of Action
Target of Action
The primary target of N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide is the Capsular protein (Cap5O) . Cap5O is a protein found in a variety of malignant lymphoid cell lines . It plays a crucial role in the survival and proliferation of these cells.
Mode of Action
N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide interacts with its target by binding with the catalytic residue CYS-258 . This interaction has the potential to interfere with Cap5O’s catalytic activity , leading to changes in the function of the target cells.
Biochemical Pathways
The compound affects the biochemical pathways related to the function of Cap5OIt is known that the compound’s interaction with cap5o can potentially disrupt the normal functioning of malignant lymphoid cells .
Result of Action
The molecular and cellular effects of N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide’s action are primarily related to its interaction with Cap5O. By interfering with Cap5O’s catalytic activity, the compound can potentially disrupt the normal functioning of malignant lymphoid cells . This disruption could lead to a decrease in the proliferation of these cells.
properties
IUPAC Name |
N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-10-5-3-4-6-12(10)16-15(19)11-7-8-14-13(9-11)17-18-20-14/h3-9H,2H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHLBGGXRHAXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323339 |
Source
|
Record name | N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49732036 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide | |
CAS RN |
891023-81-7 |
Source
|
Record name | N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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